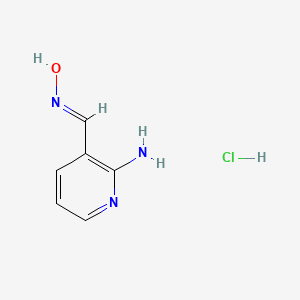

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride and related derivatives involves various chemical reactions that have been explored to optimize yield and purity. For instance, reactions between oximes and organo-derivatives of Group III elements have been reported, where pyridine-2-carbaldehyde oxime reacts with trimethylborane to form specific crystalline oximates (Pattison & Wade, 1968). Additionally, the synthesis of pyridine carbamate and thiocarbamate derivatives from pyridinecarbaldehyde oximes showcases the versatility of the compound in generating a wide array of chemical derivatives (Koçak et al., 2011).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride has been elucidated through various spectroscopic and analytical techniques. For example, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate was determined, providing insights into the coordination behavior and geometry of these compounds (Shearer, Twiss, & Wade, 1980).

Chemical Reactions and Properties

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride participates in a variety of chemical reactions, leading to the formation of complex molecules. For instance, the compound has been utilized in reactions aiming at the complexation with Cu(II) and Cd(II), demonstrating its potential as a ligand in coordination chemistry (Mardani et al., 2019).

Physical Properties Analysis

The physical properties of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride and its derivatives are crucial for understanding their behavior in different environments. Studies on the polymerization of acrolein oxime provide data on the thermal behavior and stability of these compounds, shedding light on their physical characteristics (Ota, Masuda, & Kido, 1980).

科学的研究の応用

Heterocyclic Compound Synthesis 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been employed in the preparation of 3-substituted heterocyclic compounds containing bridgehead nitrogen. These compounds were synthesized through multi-step reactions, where 2-amino pyridine reacted with 4-bromo phenacyl bromide, followed by Vilsmeier-Haack reaction to introduce the carbaldehyde group. Further reactions yielded derivatives like unsaturated ketones, cyclic oxopyrimidines, and thiopyrimidines, showcasing the versatility of 2-amino-pyridine-3-carbaldehyde oxime hydrochloride in heterocyclic chemistry (Al-Lami & Mahmoud, 2018).

Zinc(II) Complex Formation The compound has also been instrumental in the field of coordination chemistry. It was involved in the formation of dinuclear and trinuclear zinc(II) complexes, where it acted as a ligand coordinating through its pyridyl nitrogen. The resultant complexes displayed distinct structures and hydrogen bonding interactions, contributing to the understanding of ligand behavior and complex formation in metal chemistry (Konidaris et al., 2009).

Ligand Synthesis and Activation Studies Furthermore, 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride played a role in the synthesis of chiral ligands for copper ions and molecular oxygen activation. It was part of a complex reaction pathway involving oxidative cleavage and reformation of C-N bonds, showcasing its involvement in intricate synthetic routes for producing functional ligands in metal coordination and activation studies (Magyar et al., 2003).

特性

IUPAC Name |

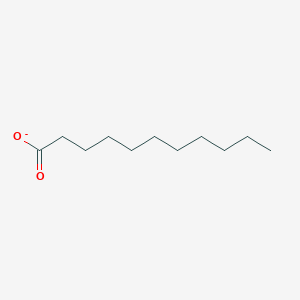

(NE)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H/b9-4+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNBEVBYMQDDDO-JOKMOOFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)N)/C=N/O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590326 |

Source

|

| Record name | N-[(E)-(2-Aminopyridin-3-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride | |

CAS RN |

653584-65-7 |

Source

|

| Record name | N-[(E)-(2-Aminopyridin-3-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[[1-(2,6-dimethylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1255390.png)

![(1R,4R,5R,6R,8S,18R,19S)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10,12,14,16-tetraene-18,19-diol](/img/structure/B1255396.png)